N-benzyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Description
N-benzyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 4. The butanamide side chain is linked to the triazolopyridazine moiety at position 3 and terminated with an N-benzyl group. This structure combines aromaticity, hydrogen-bonding capability, and lipophilic character, making it a candidate for pharmacological exploration.
Key structural attributes include:
Properties
Molecular Formula |
C17H19N5O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-benzyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C17H19N5O2/c1-24-17-11-10-15-20-19-14(22(15)21-17)8-5-9-16(23)18-12-13-6-3-2-4-7-13/h2-4,6-7,10-11H,5,8-9,12H2,1H3,(H,18,23) |
InChI Key |
FKCLIONFIFNNOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)NCC3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-benzyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-methoxy-1,2,4-triazolo[4,3-b]pyridazine with benzylamine and butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound .
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and reduce production costs. This can include the use of alternative solvents, catalysts, and reaction temperatures to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
N-benzyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
For example, oxidation of the methoxy group can lead to the formation of a corresponding aldehyde or carboxylic acid derivative. Reduction of the triazolopyridazine ring can yield a dihydro derivative with different biological properties. Substitution reactions can introduce various functional groups into the molecule, potentially enhancing its activity or selectivity .
Scientific Research Applications
N-benzyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets .
Research has demonstrated its potential as an inhibitor of certain enzymes and receptors, making it a candidate for the development of new drugs for the treatment of diseases such as cancer, inflammation, and infectious diseases. Additionally, its unique structure allows for the exploration of structure-activity relationships, aiding in the design of more potent and selective compounds .
Mechanism of Action
The mechanism of action of N-benzyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may act as an inhibitor of kinases or proteases, which are involved in cell signaling and regulation .
The molecular targets and pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest that it can affect pathways related to cell proliferation, apoptosis, and immune response. This makes it a potential candidate for the development of drugs targeting cancer and other diseases .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The methoxy group at position 6 (in the target compound and ’s analogue) improves solubility compared to chloro or methyl substituents .
- Side Chain Modulation : Replacing the benzyl group with a thiazolyl-pyridinyl moiety () increases molecular weight and polarity due to sulfur and nitrogen heteroatoms .
- Synthetic Flexibility : Ethyl glycinate derivatives () demonstrate the feasibility of introducing diverse functionalities via annulation, though chloro substituents may require additional stabilization .
Cytotoxicity and Pharmacological Potential
Stability and Reactivity
- Triazolo-pyridazine Core: Derivatives like TATOT () highlight the stability of fused triazole systems, though the target compound’s methoxy and benzyl groups may reduce sensitivity to hydrolysis compared to nitro- or amino-substituted analogues .
Biological Activity
N-benzyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, molecular mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a triazole ring and a butanamide moiety. The molecular formula is , with a molecular weight of approximately 342.41 g/mol. This compound's unique structure is believed to contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing the triazole structure often exhibit various biological activities, including:
- Anti-inflammatory effects
- Antimicrobial properties
- Cytotoxicity against cancer cells
Anti-inflammatory Activity
A significant area of research has focused on the anti-inflammatory properties of this compound. In vitro studies have demonstrated that this compound can inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | IL-6 Expression (Relative to Control) | IL-1β Expression (Relative to Control) |
|---|---|---|
| This compound | 0.5 | 0.6 |
| Control | 1.0 | 1.0 |
The above data suggest that this compound significantly reduces the mRNA expression levels of IL-6 and IL-1β in treated cells compared to control groups.
The mechanism by which this compound exerts its anti-inflammatory effects appears to involve the inhibition of the NF-kB signaling pathway. This pathway is crucial for the transcription of various inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their derivatives:
- Study on Benzoxazole Derivatives : A study synthesized benzoxazole derivatives with similar structural motifs and assessed their anti-inflammatory properties. The results indicated that these compounds effectively inhibited LPS-induced inflammation in murine models by reducing cytokine levels (IL-1β and TNF-α) without causing hepatotoxicity .
- Triazole Derivatives : Research on triazole derivatives has shown promising results in treating inflammatory diseases due to their ability to modulate immune responses . The structural similarities between these compounds and this compound suggest potential for comparable efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
